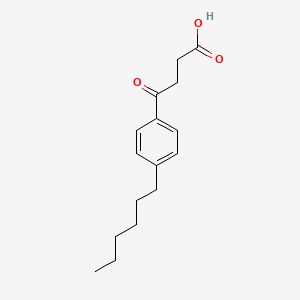

Ácido 4-(4-hexilfenil)-4-oxobutanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Hexylphenyl)-4-oxobutanoic acid is an organic compound characterized by a hexyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone functional group

Aplicaciones Científicas De Investigación

4-(4-Hexylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mecanismo De Acción

Target of Action

Its close relative, 4-hexylresorcinol (4hr), is known to bind to multiple intracellular enzymes and impact their activity .

Mode of Action

4hr, a similar compound, is known to induce stress on the endoplasmic reticulum, leading to changes in protein folding . This change in protein conformation can affect the activity of various enzymes . For instance, tyrosinase, an enzyme responsible for two steps in melanin synthesis, is strongly inhibited by 4HR .

Biochemical Pathways

4hr is known to inhibit the nf-κb signal pathway and tnf-α production . Additionally, 4HR administration increases VEGF, TGF-β1, and calcification associated proteins .

Pharmacokinetics

4hr, a similar compound, is known to be amphiphilic, suggesting it may have good absorption and distribution properties .

Result of Action

4hr has demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . It also increases angiogenesis and bone formation in wounded areas .

Action Environment

4hr is known to be a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity, suggesting that it may be influenced by the cellular environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylphenyl)-4-oxobutanoic acid typically involves a multi-step process starting from commercially available precursors. One common method includes the Friedel-Crafts acylation of 4-hexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to meet green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Hexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: 4-(4-Hexylphenyl)-4-oxobutanoic acid can be converted to 4-(4-Hexylphenyl)-4-oxobutanedioic acid.

Reduction: The reduction of the ketone group yields 4-(4-Hexylphenyl)-4-hydroxybutanoic acid.

Substitution: Nitration yields 4-(4-Hexyl-2-nitrophenyl)-4-oxobutanoic acid.

Comparación Con Compuestos Similares

Similar Compounds

4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.

Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex molecules.

Uniqueness

4-(4-Hexylphenyl)-4-oxobutanoic acid is unique due to the presence of both a hexyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Actividad Biológica

4-(4-Hexylphenyl)-4-oxobutanoic acid, also known by its chemical formula C16H22O3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 262.35 g/mol

- Chemical Structure : The compound features a hexyl group attached to a phenyl ring, which is further connected to a ketone functional group (the oxobutanoic acid moiety).

The biological activity of 4-(4-Hexylphenyl)-4-oxobutanoic acid is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kynurenine 3-hydroxylase, which is significant in the kynurenine pathway associated with neurodegenerative diseases .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems .

Anticancer Properties

Research indicates that 4-(4-Hexylphenyl)-4-oxobutanoic acid may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7 cell line). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from excitotoxic damage. Its role as a kynurenine pathway inhibitor suggests that it may help in reducing neuroinflammation and oxidative damage associated with neurodegenerative conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in MCF-7 cells | |

| Neuroprotection | Reduces excitotoxicity in neuronal cultures | |

| Antioxidant | Exhibits free radical scavenging activity |

Detailed Research Findings

- Inhibition of Kynurenine Pathway : A study highlighted that derivatives of 4-(4-Hexylphenyl)-4-oxobutanoic acid showed significant inhibition against kynurenine 3-hydroxylase, suggesting a potential therapeutic application in managing neurodegeneration .

- Cell Viability Assays : In vitro assays using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Oxidative Stress Reduction : The antioxidant capacity was evaluated through DPPH radical scavenging assays, demonstrating that the compound effectively reduced oxidative stress markers in treated cells .

Propiedades

IUPAC Name |

4-(4-hexylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHKOZXEVDESBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384256 |

Source

|

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64779-08-4 |

Source

|

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.